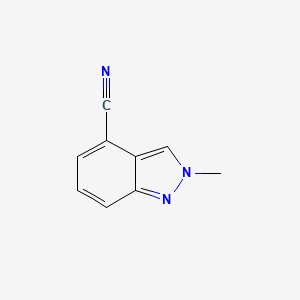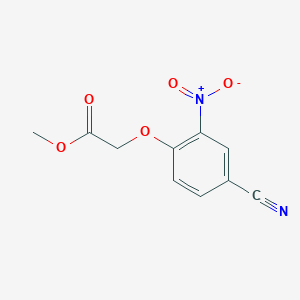
2-甲基-2H-吲唑-4-腈
描述
2-Methyl-2H-indazole-4-carbonitrile is a useful research compound. Its molecular formula is C9H7N3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-2H-indazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2H-indazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌剂
2-甲基-2H-吲唑-4-腈衍生物已被发现具有抗菌活性。 它们对金黄色葡萄球菌、铜绿假单胞菌、变形杆菌和埃希氏大肠杆菌的测试培养物表现出中等至高活性 .
抗炎剂
吲唑衍生物已被发现具有抗炎特性。 它们已被用于抗炎药物的开发 .
抗癌剂
抗抑郁剂
降压剂
呼吸系统疾病的治疗
吲唑可用作磷脂酰肌醇3激酶δ的选择性抑制剂,用于治疗呼吸系统疾病 .
镇痛剂
吲唑衍生物在完全弗氏佐剂(CFA)诱导的机械性痛觉过敏和链脲佐菌素模型诱导的糖尿病神经病变的机械性痛觉过敏中表现出优异的镇痛活性 .
合成方法
2-甲基-2H-吲唑-4-腈的合成涉及过渡金属催化的反应、还原环化反应,以及通过从2-叠氮基苯甲醛和胺连续形成C-N和N-N键,在无催化剂和溶剂的情况下合成2H-吲唑 .
生化分析
Biochemical Properties
2-Methyl-2H-indazole-4-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including 2-Methyl-2H-indazole-4-carbonitrile, have been shown to inhibit specific enzymes such as phosphoinositide 3-kinase δ, which is involved in respiratory diseases . The compound’s interaction with these enzymes can lead to significant biochemical changes, impacting various metabolic pathways and cellular processes.
Cellular Effects
The effects of 2-Methyl-2H-indazole-4-carbonitrile on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that indazole derivatives, including 2-Methyl-2H-indazole-4-carbonitrile, exhibit anti-proliferative effects on various human cancer cell lines, such as HL60, KB, SMMC-7721, HCT116, and A549 . These effects are mediated through the compound’s ability to interfere with key signaling pathways and regulatory mechanisms within the cells.
Molecular Mechanism
At the molecular level, 2-Methyl-2H-indazole-4-carbonitrile exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the compound’s interaction with phosphoinositide 3-kinase δ results in the inhibition of this enzyme, thereby affecting downstream signaling pathways involved in cell growth and survival . Additionally, 2-Methyl-2H-indazole-4-carbonitrile can modulate the activity of other enzymes and proteins, further influencing cellular functions and processes.
Temporal Effects in Laboratory Settings
The temporal effects of 2-Methyl-2H-indazole-4-carbonitrile in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its biological activity over time . Prolonged exposure to 2-Methyl-2H-indazole-4-carbonitrile can lead to gradual degradation, affecting its efficacy and potency. Long-term studies have also indicated potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Methyl-2H-indazole-4-carbonitrile vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . Higher doses can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.
Metabolic Pathways
2-Methyl-2H-indazole-4-carbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism primarily involves oxidative reactions mediated by cytochrome P450 enzymes . These reactions lead to the formation of metabolites that can further participate in biochemical processes. The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 2-Methyl-2H-indazole-4-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cellular membranes, allowing it to reach various intracellular compartments . Additionally, binding proteins can influence the compound’s localization and accumulation within specific tissues, affecting its bioavailability and therapeutic efficacy.
Subcellular Localization
2-Methyl-2H-indazole-4-carbonitrile exhibits distinct subcellular localization patterns, which can impact its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the presence of certain functional groups on the compound can facilitate its localization to the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism.
属性
IUPAC Name |
2-methylindazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-12-6-8-7(5-10)3-2-4-9(8)11-12/h2-4,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVBGVWMIAYPNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452886.png)



![5-[2-(Morpholin-4-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1452891.png)

![[2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1452893.png)

![[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol](/img/structure/B1452898.png)
![2-piperidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1452899.png)

![4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1452902.png)
